Amino-(3-benzyloxy-phenyl)-acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3-phenylmethoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c16-14(15(17)18)12-7-4-8-13(9-12)19-10-11-5-2-1-3-6-11/h1-9,14H,10,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQDHRDNJOXEEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404198 | |

| Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299169-37-2 | |

| Record name | AMINO-(3-BENZYLOXY-PHENYL)-ACETIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Amino-(3-benzyloxy-phenyl)-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the organic compound Amino-(3-benzyloxy-phenyl)-acetic acid. As a molecule of interest in medicinal chemistry and organic synthesis, a thorough understanding of its physical characteristics is paramount for its application in research and development. This document collates available data on its fundamental properties, including molecular structure, weight, and predicted physicochemical parameters. Furthermore, it outlines standard experimental methodologies for the empirical determination of key physical properties, offering a framework for researchers to validate and expand upon the current body of knowledge.

Introduction

This compound, with the CAS Number 299169-37-2, is a non-proteinogenic amino acid derivative. Its structure, featuring a chiral center, a carboxylic acid group, an amino group, and a benzyloxy substituent on the phenyl ring, makes it a versatile building block in the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. The interplay of its functional groups dictates its physical behavior, influencing factors such as solubility, reactivity, and crystalline structure. This guide aims to provide a detailed account of these properties to aid in its handling, characterization, and application.

Molecular Structure and Identification

A clear understanding of the molecular architecture is the foundation for interpreting the physical properties of a compound.

Chemical Structure

The structure of this compound is characterized by a central alpha-carbon bonded to a hydrogen atom, an amino group, a carboxylic acid group, and a 3-benzyloxy-phenyl group.

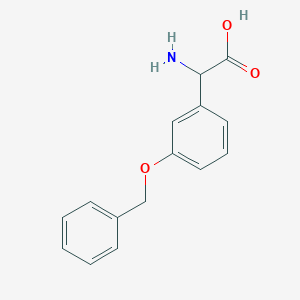

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Basic Chemical Information

| Property | Value | Source |

| CAS Number | 299169-37-2 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₅NO₃ | [1][2][3][4] |

| Molecular Weight | 257.28 g/mol | [1][2][3] |

| IUPAC Name | 2-amino-2-[3-(phenylmethoxy)phenyl]acetic acid | [5] |

Physicochemical Properties: Predicted Data

| Property | Predicted Value | Source |

| Boiling Point | 441.0 ± 45.0 °C | [5] |

| Density | 1.248 ± 0.06 g/cm³ | [5] |

| pKa | 1.83 ± 0.10 | [5] |

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Determination of Physical Properties

To ensure scientific integrity and for use in applications requiring precise data, the experimental determination of physical properties is crucial. Below are standard protocols for characterizing key physical parameters of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of purity.

Methodology: Capillary Melting Point

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. A sharp melting range (typically < 2 °C) is indicative of high purity.

Solubility Profile

Understanding the solubility of this compound in various solvents is critical for reaction setup, purification, and formulation.

Methodology: Visual Solubility Assessment

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: A small, accurately weighed amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL).

-

Observation: The mixture is agitated at a constant temperature (e.g., 25 °C). Solubility is assessed visually. If the solid dissolves completely, it is considered soluble. If not, the amount of solvent can be incrementally increased to estimate the approximate solubility.

-

Classification: Solubility can be qualitatively described as soluble, sparingly soluble, or insoluble. For quantitative data, techniques like gravimetric analysis after solvent evaporation or spectroscopic methods can be employed.

Diagram 2: Experimental Workflow for Solubility Assessment

Caption: A stepwise process for determining the solubility of a compound.

Acid Dissociation Constant (pKa) Determination

The pKa values of the amino and carboxylic acid groups are crucial for understanding the ionization state of the molecule at different pH levels, which impacts its biological activity and solubility.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is monitored using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa can be determined from the pH at the half-equivalence point. For a molecule with two ionizable groups, two inflection points and two corresponding pKa values would be expected.

Spectroscopic and Crystallographic Data

While not strictly physical properties in the same vein as melting point, spectroscopic and crystallographic data are integral to the physical characterization of a compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure and the chemical environment of each atom.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., -COOH, -NH₂, C-O-C).

-

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the molecular formula.

-

X-ray Crystallography: If a suitable single crystal can be obtained, this technique can provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and crystal packing information.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a solid foundation based on its known chemical identity and predicted physicochemical parameters. The outlined experimental methodologies offer a clear path for researchers to empirically determine these properties, thereby contributing to a more comprehensive understanding of this valuable molecule. It is through such rigorous characterization that the full potential of this compound can be realized in the development of novel therapeutics and other advanced materials.

References

Sources

- 1. 3-氨基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-Aminophenylacetic acid | C8H9NO2 | CID 583776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Benzyloxyphenyl)acetic acid | C15H14O3 | CID 519916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. aablocks.com [aablocks.com]

Synthesis of Amino-(3-benzyloxy-phenyl)-acetic Acid: A Technical Guide

This guide provides an in-depth exploration of the synthetic pathways for Amino-(3-benzyloxy-phenyl)-acetic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of synthetic strategies, experimental protocols, and the underlying chemical principles.

Introduction: The Significance of this compound

Non-proteinogenic amino acids, those not found among the 20 common protein-building amino acids, are crucial in modern drug discovery.[1][2][3] They offer a means to introduce novel chemical functionalities, enhance metabolic stability, and modulate the pharmacological properties of peptide and small molecule drugs. This compound, with its benzyloxy-substituted phenyl ring, presents a scaffold that can be further functionalized to interact with a variety of biological targets. The benzyloxy group, in particular, can serve as a lipophilic moiety or as a precursor for other functional groups through debenzylation.

This guide will focus on practical and efficient synthetic routes to this valuable compound, with an emphasis on both classical and modern methodologies that allow for the production of both racemic and enantiomerically pure forms.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of this compound points to 3-benzyloxybenzaldehyde as a key starting material. This aldehyde can be converted to the target amino acid through the formation of the α-amino nitrile followed by hydrolysis, a transformation at the heart of the well-established Strecker synthesis.

Caption: Retrosynthetic analysis of this compound.

The primary synthetic challenges lie in the efficient construction of the α-amino acid backbone and, crucially, in controlling the stereochemistry at the α-carbon to obtain enantiomerically pure forms, which are often required for pharmacological activity. This guide will detail three principal strategies to address these challenges:

-

Racemic Synthesis via the Strecker Reaction: A robust and straightforward method to produce the racemic mixture of the target amino acid.

-

Asymmetric Synthesis using Chiral Auxiliaries: A diastereoselective approach to directly synthesize one enantiomer in excess.

-

Enzymatic Resolution of the Racemic Mixture: A biocatalytic method to separate the desired enantiomer from the racemic mixture.

Part 1: Racemic Synthesis via the Strecker Reaction

The Strecker synthesis is a classic, one-pot, three-component reaction that provides a direct route to α-amino acids from aldehydes.[4][5][6] The reaction proceeds through the formation of an α-aminonitrile intermediate, which is subsequently hydrolyzed to the corresponding amino acid.

Mechanism of the Strecker Synthesis

The reaction is initiated by the reaction of 3-benzyloxybenzaldehyde with ammonia to form an imine. Subsequent nucleophilic addition of a cyanide ion to the imine generates the α-amino-(3-benzyloxy-phenyl)-acetonitrile. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, typically under acidic or basic conditions.[4][5][6]

Caption: The three key steps of the Strecker synthesis.

Experimental Protocol: Racemic this compound

Starting Material: 3-Benzyloxybenzaldehyde is commercially available. Alternatively, it can be synthesized from 3-hydroxybenzaldehyde by Williamson ether synthesis using benzyl bromide in the presence of a base like potassium carbonate.[7]

Procedure:

-

Formation of the α-aminonitrile:

-

In a well-ventilated fume hood, a solution of 3-benzyloxybenzaldehyde (1 equivalent) in methanol is prepared.

-

To this solution, aqueous ammonia (excess) is added, followed by a solution of sodium cyanide (1.1 equivalents) in water. The use of sodium cyanide with a weak acid source like ammonium chloride is a safer alternative to hydrogen cyanide gas.[8]

-

The reaction mixture is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-amino-(3-benzyloxy-phenyl)-acetonitrile.

-

-

Hydrolysis of the α-aminonitrile:

-

The crude α-aminonitrile is treated with a strong acid, such as 6 M hydrochloric acid.[9]

-

The mixture is heated to reflux for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., ammonium hydroxide) to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum to afford racemic this compound.

-

| Step | Reagents and Conditions | Purpose | Typical Yield |

| 1 | 3-Benzyloxybenzaldehyde, NH4OH, NaCN, MeOH, RT | Formation of α-aminonitrile | 80-90% |

| 2 | α-aminonitrile, 6 M HCl, Reflux; then NH4OH | Hydrolysis to amino acid | 70-85% |

Part 2: Asymmetric Synthesis via Chiral Auxiliaries

For many pharmaceutical applications, a single enantiomer of the amino acid is required. Asymmetric synthesis using a chiral auxiliary is a powerful strategy to achieve this.[10] In this approach, a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction.

A common and effective chiral auxiliary for the asymmetric Strecker reaction is an enantiomerically pure amine, such as (S)-α-phenylethylamine.[11]

Mechanism of Asymmetric Induction

The chiral amine reacts with 3-benzyloxybenzaldehyde to form a chiral imine. The pre-existing stereocenter in the amine directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile. Subsequent hydrolysis and removal of the chiral auxiliary yield the enantiomerically enriched amino acid.

Caption: Asymmetric Strecker synthesis using a chiral auxiliary.

Experimental Protocol: (S)-Amino-(3-benzyloxy-phenyl)-acetic acid

-

Formation of the Diastereomerically Enriched α-aminonitrile:

-

3-Benzyloxybenzaldehyde (1 equivalent) and (S)-α-phenylethylamine (1 equivalent) are dissolved in a suitable solvent like methanol or toluene.

-

The mixture is stirred, often with a dehydrating agent like magnesium sulfate, to drive the formation of the chiral imine.

-

After imine formation is complete, a cyanide source (e.g., trimethylsilyl cyanide in the presence of a Lewis acid catalyst, or NaCN/acetic acid) is added at low temperature (e.g., -78 °C to 0 °C) to control the diastereoselectivity.

-

The reaction is stirred for several hours and then quenched. The product is isolated by extraction and purified by chromatography or crystallization to obtain the major diastereomer of the α-aminonitrile.

-

-

Hydrolysis and Removal of the Chiral Auxiliary:

-

The purified α-aminonitrile diastereomer is subjected to acidic hydrolysis (e.g., refluxing in 6 M HCl) to convert the nitrile to a carboxylic acid.

-

The chiral auxiliary can be removed by hydrogenolysis. The hydrolyzed product is dissolved in a suitable solvent (e.g., methanol or ethanol), and a palladium on carbon (Pd/C) catalyst is added. The mixture is then subjected to a hydrogen atmosphere. This cleaves the benzylic C-N bond of the auxiliary.

-

After filtration to remove the catalyst, the solvent is evaporated. The resulting enantiomerically enriched amino acid is then purified by recrystallization or ion-exchange chromatography.

-

| Step | Reagents and Conditions | Purpose | Expected Outcome |

| 1 | 3-Benzyloxybenzaldehyde, (S)-α-phenylethylamine, Dehydrating agent | Formation of chiral imine | High conversion |

| 2 | Chiral imine, Cyanide source, Low temperature | Diastereoselective cyanide addition | High diastereomeric excess (d.e.) |

| 3 | α-aminonitrile, 6 M HCl, Reflux | Hydrolysis of nitrile | High yield |

| 4 | H2, Pd/C | Removal of chiral auxiliary | High enantiomeric excess (e.e.) |

Part 3: Enzymatic Resolution of Racemic this compound

An alternative and often highly efficient method for obtaining enantiomerically pure amino acids is through the enzymatic resolution of a racemic mixture.[12] This biocatalytic approach takes advantage of the high stereoselectivity of enzymes.

A common strategy involves the acylation of the racemic amino acid, followed by enantioselective hydrolysis of the N-acyl derivative using an acylase enzyme.

Principle of Enzymatic Resolution

The racemic this compound is first converted to its N-acetyl derivative. An acylase enzyme, which is stereospecific, will then selectively hydrolyze the N-acetyl group of one enantiomer (e.g., the L-enantiomer), leaving the other enantiomer (D-enantiomer) in its acylated form. The resulting free amino acid and the unreacted N-acetylated amino acid can then be separated based on their different physical and chemical properties.

Caption: Workflow for the enzymatic resolution of a racemic amino acid.

Experimental Protocol: Enzymatic Resolution

-

N-Acetylation of Racemic this compound:

-

The racemic amino acid is dissolved in an aqueous solution of sodium hydroxide.

-

Acetic anhydride is added portion-wise while maintaining the pH of the solution with the addition of more sodium hydroxide solution.

-

The reaction is stirred until complete, and then the N-acetylated product is isolated by acidification and extraction.

-

-

Enzymatic Hydrolysis:

-

The racemic N-acetyl-Amino-(3-benzyloxy-phenyl)-acetic acid is dissolved in a buffered aqueous solution at the optimal pH for the chosen acylase (e.g., pH 7-8).

-

The acylase enzyme (e.g., from Aspergillus oryzae) is added to the solution.

-

The reaction mixture is incubated at a controlled temperature (e.g., 37 °C) with gentle stirring. The progress of the hydrolysis is monitored by measuring the amount of released acetic acid or by chiral HPLC analysis.

-

The reaction is stopped when approximately 50% conversion is reached to ensure high enantiomeric excess of both the product and the remaining substrate.

-

-

Separation of Enantiomers:

-

The enzyme is removed by denaturation (e.g., by heating) and filtration or centrifugation.

-

The pH of the solution is adjusted to the isoelectric point of the free amino acid to precipitate it. The solid L-amino acid is collected by filtration.

-

The filtrate, containing the D-N-acetyl amino acid, is then acidified to precipitate the acylated D-enantiomer, which is collected by filtration.

-

The D-N-acetyl amino acid can be hydrolyzed chemically (e.g., by acid hydrolysis) to obtain the D-amino acid.

-

| Step | Reagents and Conditions | Purpose | Expected Outcome |

| 1 | Racemic amino acid, Acetic anhydride, NaOH | N-Acetylation | High yield |

| 2 | N-Acetyl amino acid, Acylase, Buffer, 37 °C | Enantioselective hydrolysis | ~50% conversion |

| 3 | pH adjustment, Filtration | Separation of enantiomers | High enantiomeric purity of both L- and D-forms |

Conclusion

The synthesis of this compound can be successfully achieved through several well-established methodologies. The choice of the synthetic route will depend on the specific requirements of the research, including the need for racemic or enantiomerically pure material, scalability, and available resources. The classic Strecker synthesis provides a reliable method for obtaining the racemic compound. For enantiomerically pure forms, both asymmetric synthesis using chiral auxiliaries and enzymatic resolution offer effective and practical solutions. By understanding the principles and experimental details outlined in this guide, researchers can confidently produce this valuable building block for their drug discovery and development programs.

References

- Fichtner, F., et al. (2017).

- Felnagle, E. A., et al. (2008).

- Velíšek, J., et al. (2007). Biosynthesis of Food Constituents: Amino Acids: 4. Non-protein Amino Acids – a Review. Czech Journal of Food Sciences.

- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie.

- Surendra, K., Krishnaveni, N. S., Mahesh, A., & Rao, K. R. (2006). Supramolecular Catalysis of Strecker Reaction in Water under Neutral Conditions in the Presence of β-Cyclodextrin. The Journal of Organic Chemistry, 71(6), 2532–2534.

- Kendall, E. C., & McKenzie, B. F. (1929). dl-ALANINE. Organic Syntheses, 9, 4.

- Chibata, I., Tosa, T., Sato, T., & Mori, T. (1974). Preparation and properties of immobilized aminoacylase. Methods in Enzymology, 34, 739-746.

- Organic Syntheses Procedure, Coll. Vol. 1, p. 445 (1941); Vol. 5, p. 88 (1925).

-

Wikipedia. (2023). Strecker amino acid synthesis. [Link]

-

Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

-

Organic Chemistry Portal. Strecker Synthesis. [Link]

-

Wikipedia. (2023). Chiral auxiliary. [Link]

- Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.

- Davis, F. A., & Zhou, P. (1997). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 62(22), 7553–7555.

- Yasukawa, K., Hasemi, T., & Asano, Y. (2011). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids.

- Koszelewski, D., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4991.

- Gonzalez, M. A., & Pinzon, R. (2012). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 17(7), 8565–8573.

Sources

- 1. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Asymmetric Synthesis of α-Amino Acids [cjcu.jlu.edu.cn]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis, Stereoisomerism, and Analysis of Amino-(3-benzyloxy-phenyl)-acetic acid

Introduction

Amino-(3-benzyloxy-phenyl)-acetic acid is a non-canonical, chiral α-amino acid that serves as a crucial building block in medicinal chemistry and drug development. Its structure, featuring a phenylacetic acid core functionalized with both an amino group and a meta-substituted benzyloxy moiety, presents a unique scaffold for designing novel therapeutic agents. The presence of a stereocenter at the alpha-carbon (α-carbon) dictates that the compound exists as a pair of enantiomers, (R) and (S), whose biological activities can differ profoundly.

The significance of structurally related compounds is well-documented. For instance, analogs containing the benzyloxy-phenyl motif have been identified as valuable intermediates in the synthesis of selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists, which are investigated for treating oculovascular diseases like diabetic retinopathy.[1] As the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile, the ability to synthesize, separate, and analyze the individual enantiomers of this compound is of paramount importance for any research and development program.[2][3]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It details the molecular structure, outlines a robust synthetic pathway to the racemic mixture, explores the critical nature of its stereoisomerism, and presents detailed methodologies for chiral resolution and analytical characterization.

Part 1: Chemical Structure and Physicochemical Properties

The molecular architecture of this compound is foundational to its chemical behavior and biological potential. The central α-carbon is bonded to four distinct substituents: a carboxyl group, an amino group, a hydrogen atom, and a 3-benzyloxy-phenyl group. This substitution pattern makes the α-carbon a chiral center, giving rise to two non-superimposable mirror-image isomers or enantiomers.

Caption: Structure of this compound with the chiral α-carbon highlighted.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 2-Amino-2-[3-(benzyloxy)phenyl]acetic acid | - |

| Molecular Formula | C₁₅H₁₅NO₃ | [4] |

| Molecular Weight | 257.28 g/mol | [1] |

| CAS Number | 217728-66-8 | PubChem |

| Predicted pKa (Acidic) | ~2.2 (Carboxyl) | ChemAxon |

| Predicted pKa (Basic) | ~9.2 (Amino) | ChemAxon |

| Predicted LogP | 1.8 - 2.5 | ChemAxon |

| Appearance | White to off-white solid | [4] |

Part 2: Synthesis of Racemic this compound

A reliable method for synthesizing the racemic form of the title compound is the Strecker synthesis. This classic approach builds the α-amino acid scaffold from an aldehyde precursor in a one-pot reaction followed by hydrolysis. The rationale for this choice is its high convergence and the ready availability of the starting material, 3-benzyloxybenzaldehyde.

Caption: Workflow for the Strecker synthesis of the racemic amino acid.

Experimental Protocol: Strecker Synthesis

-

Step 1: Formation of the α-Aminonitrile.

-

To a solution of ammonium chloride (NH₄Cl, 1.2 equivalents) in water, add 3-benzyloxybenzaldehyde (1.0 equivalent) dissolved in methanol (MeOH).

-

Stir the mixture vigorously in a well-ventilated fume hood. Add a solution of sodium cyanide (NaCN, 1.1 equivalents) in water dropwise, maintaining the temperature below 20°C using an ice bath.

-

Causality: The aldehyde reacts with ammonia (from NH₄Cl) to form an imine in situ. The cyanide ion then performs a nucleophilic attack on the imine carbon to form the stable α-aminonitrile intermediate.[5] Methanol acts as a co-solvent to ensure homogeneity.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting aldehyde.

-

The resulting aminonitrile may precipitate or can be extracted into an organic solvent (e.g., ethyl acetate).

-

-

Step 2: Hydrolysis to the Amino Acid.

-

Isolate the crude α-aminonitrile from Step 1.

-

Add concentrated hydrochloric acid (HCl, 6-12 M) and heat the mixture to reflux (approx. 100-110°C) for 4-8 hours.

-

Causality: The strong acidic conditions and heat promote the hydrolysis of the nitrile functional group, first to an amide and subsequently to a carboxylic acid, yielding the final amino acid hydrochloride salt.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the aminonitrile.

-

-

Step 3: Isolation and Purification.

-

Cool the reaction mixture to room temperature, which may cause the amino acid hydrochloride salt to crystallize.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., ammonium hydroxide or NaOH).

-

Causality: At its isoelectric point, the amino acid exists as a zwitterion with minimal net charge, causing its solubility in water to be at a minimum, thus facilitating precipitation.

-

Collect the precipitated solid by vacuum filtration, wash with cold water and then a non-polar solvent like diethyl ether to remove organic impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Part 3: Stereoisomerism and Its Critical Role in Drug Development

Chirality is a fundamental property in pharmacology. The (R) and (S) enantiomers of a chiral drug can exhibit vastly different pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (binding affinity, efficacy). In many cases, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[2] A well-known example is Naproxen, where the (S)-enantiomer is a potent anti-inflammatory agent, while the (R)-enantiomer is a hepatotoxin with no therapeutic benefit.[2]

Therefore, for this compound, the development of any therapeutic agent derived from it necessitates that the stereochemistry is controlled and that the final active pharmaceutical ingredient (API) is enantiomerically pure.

Caption: The (R) and (S) enantiomers are non-superimposable mirror images.

Part 4: Chiral Resolution Methodologies

Separating the racemic mixture into its constituent enantiomers is a critical process known as chiral resolution. Several techniques can be employed, with the choice depending on scale, cost, and efficiency.

Method A: Diastereomeric Salt Crystallization

This classical method relies on reacting the racemic amino acid with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows them to be separated by fractional crystallization.

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Protocol Outline:

-

Dissolve the racemic amino acid in a suitable hot solvent (e.g., ethanol/water).

-

Add a solution of one equivalent of a chiral resolving agent (e.g., (R,R)-(+)-tartaric acid or (S)-(+)-mandelic acid).

-

Allow the solution to cool slowly. The diastereomeric salt with the lower solubility will crystallize out first.

-

Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberate the free amino acid from the purified salt by adding a base to neutralize the resolving agent, followed by adjusting the pH to the isoelectric point to precipitate the enantiomerically pure amino acid.

-

The other enantiomer can be recovered from the mother liquor.

Method B: Chiral Preparative HPLC

For high-purity separation on both analytical and preparative scales, High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the method of choice. CSPs create a chiral environment where the two enantiomers interact differently, leading to different retention times and thus separation.[6][7]

Protocol Outline:

-

Column Selection: Choose a suitable CSP. For amino acids, macrocyclic glycopeptide phases (e.g., Teicoplanin-based, CHIROBIOTIC T) or zwitterionic phases (e.g., CHIRALPAK ZWIX) are highly effective.[6][7]

-

Mobile Phase Development:

-

Develop a mobile phase that provides good resolution (Rs > 1.5).

-

For a Teicoplanin-based column, typical mobile phases are polar organic (e.g., Methanol/Acetonitrile/Acetic Acid/Triethylamine) or reversed-phase (e.g., Water/Methanol with a buffer like TEAA).[6]

-

-

Sample Preparation: Dissolve the racemic mixture in the mobile phase at a concentration suitable for preparative scale injection.

-

Chromatography: Inject the sample onto the preparative HPLC system. Collect the fractions corresponding to each separated enantiomeric peak.

-

Product Recovery: Combine the fractions for each enantiomer and remove the solvent under reduced pressure to yield the isolated, enantiomerically pure products.

Part 5: Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, purity, and enantiomeric excess of the synthesized compound.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - ~7.2-7.4 ppm: Multiplets, 10H (aromatic protons of phenyl and benzyl groups).- ~6.8-7.1 ppm: Multiplets, 4H (protons of the 3-substituted phenyl ring).- ~5.1 ppm: Singlet, 2H (-O-CH₂-Ph).- ~4.5 ppm: Singlet, 1H (α-proton, Cα-H).- Broad signals: -NH₂ and -COOH protons (exchangeable with D₂O). |

| ¹³C NMR | - ~175 ppm: Carboxylic acid carbon (C=O).- ~159 ppm: Aromatic C-O.- ~127-137 ppm: Aromatic carbons.- ~70 ppm: Benzylic ether carbon (-O-CH₂-Ph).- ~58 ppm: Alpha-carbon (Cα). |

| FT-IR (cm⁻¹) | - ~3000-3200: N-H stretch (amino group).- ~2500-3300: Broad O-H stretch (carboxylic acid).- ~1700-1725: C=O stretch (carboxylic acid).- ~1580-1600: N-H bend and C=C aromatic stretch.- ~1250: C-O stretch (ether). |

| Mass Spec (ESI+) | [M+H]⁺ = 258.11 m/z |

Determination of Enantiomeric Purity

The most reliable method for determining the enantiomeric excess (e.e.) is analytical chiral HPLC.

Protocol:

-

System: An HPLC system equipped with a UV detector.

-

Column: A chiral column, such as CHIRALPAK® ZWIX(+) or a CHIROBIOTIC™ T.[7]

-

Mobile Phase: An optimized mobile phase (determined via scouting) that cleanly separates the two enantiomers.

-

Analysis:

-

Inject a small amount of the racemic standard to determine the retention times of the (R) and (S) enantiomers.

-

Inject the resolved sample.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

-

Conclusion

This compound is a valuable chiral building block with significant potential in pharmaceutical research. Its successful application hinges on the ability to perform stereocontrolled synthesis or, more commonly, efficient chiral resolution of the racemic mixture. The methodologies detailed in this guide—from a robust Strecker synthesis to state-of-the-art chiral HPLC separation—provide a framework for researchers to produce, isolate, and characterize the individual (R) and (S) enantiomers. The profound impact of stereochemistry on biological activity underscores the necessity of these techniques, ensuring that drug discovery programs can advance with compounds of the highest chemical and stereochemical integrity.[3]

References

- Smolecule. (n.d.). Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.

- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Supporting Information: Direct and Waste-Free Amidations and Cycloadditions by Organocatalytic Activation of Carboxylic Acids at Room Temperature. Wiley-VCH.

- (n.d.). Supporting Information.

- Organic Syntheses. (n.d.). dl-Phenylglycine.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209).

- Benchchem. (n.d.). Amino-(4-benzyloxy-phenyl)-acetic acid | 72028-74-1.

- Bodoki, E., et al. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH.

- Benchchem. (n.d.). A comparative study of the biological effects of (3-Amino-4-hydroxyphenyl)acetic acid and its analogs.

- Achemblock. (n.d.). This compound, 97% Purity, C15H15NO3, 1 gram.

- (n.d.). HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.

- (n.d.). CN1268604C - Industrial preparation method for 3-amino phenylacetic acid.

- Advanced ChemBlocks. (n.d.). 2-(3-(benzyloxy)phenyl)acetic acid.

- (n.d.). Stereochemistry and biological activity of drugs.

- Nishijo, T., et al. (2014). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing).

- Sigma-Aldrich. (n.d.). (2-Benzyloxyphenyl)acetic acid 97 22047-88-7.

- Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- Chiral Technologies. (n.d.). Direct Stereoselective Separations of Free Amino Acids on Quinine.

- Pinto, A., et al. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. PubMed.

- (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL.

Sources

- 1. benchchem.com [benchchem.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chiraltech.com [chiraltech.com]

An In-depth Technical Guide to Amino-(3-benzyloxy-phenyl)-acetic Acid

CAS Number: 299169-37-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-(3-benzyloxy-phenyl)-acetic acid, with the CAS registry number 299169-37-2, is a non-proteinogenic α-amino acid of significant interest in the field of medicinal chemistry and drug discovery. Its structure, which combines a phenylacetic acid backbone with a benzyloxy substituent, makes it a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, analytical characterization, potential applications as a pharmaceutical intermediate, and essential safety and handling protocols.

Table of Contents

-

Chemical and Physical Properties

-

Plausible Synthesis Route

-

Analytical Characterization

-

Chemical Reactivity and Derivatization Potential

-

Applications in Drug Discovery and Development

-

Safety and Handling

-

References

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 299169-37-2 | [1] |

| Molecular Formula | C₁₅H₁₅NO₃ | [1] |

| Molecular Weight | 257.28 g/mol | [1] |

| IUPAC Name | 2-amino-2-[3-(benzyloxy)phenyl]acetic acid | N/A |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water | General knowledge |

| Purity | Typically available at ≥97% purity for research purposes | N/A |

Plausible Synthesis Route

The proposed pathway begins with 3-benzyloxybenzaldehyde, which can be synthesized from 3-hydroxybenzaldehyde and benzyl bromide. The subsequent steps would follow the classical Strecker synthesis, followed by hydrolysis.

Step 1: Synthesis of 3-benzyloxybenzaldehyde

In a suitable solvent such as acetone, 3-hydroxybenzaldehyde is deprotonated with a base like potassium carbonate. Benzyl bromide is then added, and the reaction mixture is heated to reflux to facilitate the Williamson ether synthesis.

Step 2: Strecker Synthesis of the α-aminonitrile

3-benzyloxybenzaldehyde is reacted with sodium cyanide and ammonium chloride in an aqueous methanol solution. This one-pot reaction proceeds through the formation of an imine intermediate, which is then attacked by the cyanide ion to yield the α-aminonitrile.

Step 3: Hydrolysis to this compound

The resulting α-aminonitrile is hydrolyzed under acidic or basic conditions. For instance, heating with concentrated hydrochloric acid will hydrolyze the nitrile group to a carboxylic acid, yielding the final product, this compound, as the hydrochloride salt. Neutralization will then provide the free amino acid.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Step 1: 3-benzyloxybenzaldehyde: To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq) dropwise and heat the reaction to reflux for 12-16 hours. After cooling, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.

-

Step 2: α-Amino-(3-benzyloxy-phenyl)acetonitrile: In a flask, dissolve 3-benzyloxybenzaldehyde (1.0 eq) in methanol. Add a solution of sodium cyanide (1.2 eq) in water, followed by a solution of ammonium chloride (1.2 eq) in water. Stir the reaction mixture at room temperature for 24-48 hours. The product can be extracted with an organic solvent.

-

Step 3: this compound: The crude α-aminonitrile is heated to reflux in concentrated hydrochloric acid for 6-12 hours. The reaction is then cooled, and the resulting precipitate is filtered, washed with cold water, and dried to give the hydrochloride salt. The free amino acid can be obtained by dissolving the salt in water and adjusting the pH to the isoelectric point.

Analytical Characterization

While experimental spectra for this specific compound are not widely published, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

1H NMR Spectroscopy (Predicted):

-

Aromatic protons (benzyloxy group): A multiplet around δ 7.2-7.4 ppm (5H).

-

Aromatic protons (phenylacetic acid moiety): A multiplet in the range of δ 6.8-7.2 ppm (4H).

-

Benzylic protons (-O-CH₂-Ph): A singlet around δ 5.1 ppm (2H).

-

α-proton (-CH(NH₂)-): A singlet around δ 4.0-4.5 ppm (1H).

-

Amine and Carboxylic acid protons: Broad singlets, chemical shifts are concentration and solvent dependent.

13C NMR Spectroscopy (Predicted):

-

Carboxyl carbon (-COOH): δ 170-175 ppm.

-

Aromatic carbons: δ 110-160 ppm.

-

α-carbon (-CH(NH₂)-): δ 55-65 ppm.

-

Benzylic carbon (-O-CH₂-Ph): δ 65-75 ppm.

Mass Spectrometry (MS):

In electrospray ionization (ESI) mass spectrometry, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 258.29.

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A broad band from 2500-3300 cm⁻¹.

-

N-H stretch (amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (ether): A peak in the 1000-1300 cm⁻¹ region.

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound, possessing both a primary amine and a carboxylic acid, allows for a wide range of chemical transformations.

-

Amide Bond Formation: The carboxylic acid moiety can be activated with coupling reagents like DCC or EDC to react with various amines, forming amide bonds. This is a cornerstone of peptide synthesis.

-

Esterification: The carboxylic acid can be esterified under acidic conditions with alcohols.

-

N-Acylation/Alkylation: The primary amine group can be readily acylated with acid chlorides or anhydrides, or alkylated with alkyl halides.

-

Deprotection: The benzyl ether can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal a phenolic hydroxyl group, providing a route to further functionalization.

-

Electrophilic Aromatic Substitution: The phenyl ring of the benzyloxy group is susceptible to electrophilic substitution reactions, though the conditions must be chosen carefully to avoid side reactions with the amino acid functionality.

Caption: Reactivity and derivatization pathways of this compound.

Applications in Drug Discovery and Development

Non-natural amino acids are critical components in modern drug design. This compound serves as a versatile scaffold and intermediate for the synthesis of more complex drug candidates.

-

Peptidomimetics: Incorporation of this amino acid into peptide sequences can introduce conformational constraints and improve metabolic stability compared to natural peptides.

-

Chiral Building Block: As a chiral molecule, it can be used to introduce specific stereochemistry into a target molecule, which is often crucial for biological activity.

-

Scaffold for Small Molecule Synthesis: The functional groups on this molecule provide multiple points for diversification, allowing for the creation of libraries of related compounds for screening against various biological targets. While direct evidence for the use of CAS 299169-37-2 in a specific drug is not prominent in public literature, a structurally similar compound, Amino-(4-benzyloxy-phenyl)-acetic acid, is a key intermediate in the development of Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonists for treating oculovascular diseases.[2] This suggests that this compound could be explored for similar applications or as a component in the synthesis of other targeted therapies.

Safety and Handling

-

Hazard Classification (Predicted): May cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.

-

Skin Protection: Wear compatible chemical-resistant gloves.

-

Respiratory Protection: Use in a well-ventilated area or under a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid breathing dust. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.

-

Storage: Keep the container tightly closed. Store in a cool, dry, and well-ventilated area away from incompatible substances.

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

References

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Chemical Management. (2018, March 13). Safety Data Sheet. Retrieved from [Link]

-

Preval. (2013, June 25). Material Safety Data Sheet. Retrieved from [Link]

-

Safety Data Sheet. (2010, February 4). Retrieved from [Link]

-

Elixirgen Scientific, Inc. (n.d.). Safety Data Sheet Section 1: Product and Company Information. Retrieved from [Link]

- Google Patents. (n.d.). HU183215B - Process for preparing 2-/2-amino-3-benzoyl-phenyl/-acetamide derivatives.

-

Lo, Y. S. (2009, March). Synthesis of 2‐amino‐3‐benzoylphenylacetic acid. Journal of Heterocyclic Chemistry, 17(8), 1663-1664. [Link]

- Google Patents. (n.d.). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.

- Google Patents. (n.d.). WO2017111637A1 - Pharmaceutical composition comprising dabigatran or a pharmaceutically acceptable salt thereof.

-

MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis and Evaluation of 3-(2-Aminoheterocycle)-4-benzyloxyphenylbenzamide Derivatives as BACE-1 Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl).

-

SpectraBase. (n.d.). 2-(3-Aminophenyl)acetic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). EP2027850A1 - Pharmaceutical compositions containing voriconazole.

-

National Center for Biotechnology Information. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzeneacetic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, phenoxy-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR spectrum Phenyl acetic acid (18). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (Benzyloxy)acetic acid. Retrieved from [Link]

-

American Elements. (n.d.). 2-[3-(2-aminoethoxy)phenyl]acetic acid hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (2-Benzyloxyphenyl)acetic acid. Retrieved from [Link]

Sources

solubility of Amino-(3-benzyloxy-phenyl)-acetic acid in different solvents

An In-depth Technical Guide on the Solubility of Amino-(3-benzyloxy-phenyl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of this compound. As a critical parameter in pharmaceutical sciences, understanding the solubility profile of this molecule is essential for successful formulation, process development, and ensuring bioavailability. This document synthesizes theoretical principles with field-proven experimental methodologies to provide a robust resource for laboratory professionals.

The Centrality of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogeneous system, is a fundamental physicochemical parameter for any potential drug candidate.[1] For this compound, an amino acid derivative, its solubility profile dictates the feasibility of its journey from a laboratory curiosity to a viable therapeutic agent. Low aqueous solubility can lead to poor absorption, underestimated toxicity, and unpredictable results in bioassays, ultimately hindering clinical success.[2][3] Therefore, a thorough characterization of its solubility in various solvent systems is not merely a preliminary step but a cornerstone of its entire development lifecycle.

Molecular Structure and Its Influence on Solubility

The solubility behavior of this compound is intrinsically linked to its molecular architecture. The molecule features several key functional groups that govern its interaction with different solvents.

-

Amphoteric Nature : The presence of both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH) makes it an amphoteric and zwitterionic compound.[4] This allows it to exhibit pH-dependent solubility in aqueous media. In acidic solutions, the amino group is protonated (-NH₃⁺), while in basic solutions, the carboxylic acid is deprotonated (-COO⁻), both of which typically enhance water solubility compared to its isoelectric point where it exists as a neutral zwitterion.[5]

-

Aromatic and Lipophilic Character : The molecule contains two aromatic rings (the phenyl ring and the benzyloxy group). These bulky, nonpolar moieties contribute to its lipophilicity, suggesting a higher solubility in organic solvents compared to water.[6] The benzyloxy group, in particular, significantly enhances the nonpolar character.

-

Hydrogen Bonding : Both the amino and carboxylic acid groups can act as hydrogen bond donors and acceptors. This capability facilitates interactions with polar protic solvents like water, methanol, and ethanol.

These structural features create a complex solubility profile, necessitating empirical determination across a spectrum of solvents.

Solubility Profile of this compound

| Solvent Category | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (neutral pH) | Low | The large nonpolar benzyloxy-phenyl group counteracts the polarity of the amino and acid groups, leading to poor aqueous solubility at the isoelectric point.[5] |

| Methanol, Ethanol | Moderate to High | The alkyl chains of the alcohols can interact with the nonpolar parts of the molecule, while the hydroxyl groups can form hydrogen bonds with the amino and carboxylic acid moieties. | |

| Polar Aprotic | DMSO, DMF | High | These solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the zwitterionic form of the molecule effectively. |

| Acetone, Acetonitrile | Moderate | These solvents are less polar than DMSO and are less effective at solvating the charged portions of the molecule. | |

| Nonpolar | Toluene, Hexane | Very Low | The high polarity and hydrogen-bonding capability of the amino acid functionality prevent effective solvation by nonpolar solvents. |

Gold-Standard Experimental Protocols for Solubility Determination

Accurate solubility measurement requires robust and validated methodologies. The two most common approaches in drug discovery are the equilibrium shake-flask method for thermodynamic solubility and kinetic assays for high-throughput screening.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility, which represents the true saturation point of a compound in a solvent under stable conditions.[7][8][9]

Causality Behind the Protocol: This method is designed to allow the system to reach its lowest energy state: a true thermodynamic equilibrium between the undissolved solid and the saturated solution.[10] Extended incubation and agitation ensure that the dissolution process is complete and not just a transient supersaturated state.

Step-by-Step Protocol:

-

Preparation of Media: Prepare the selected solvents or buffer solutions (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, simulated intestinal fluid pH 6.8).[11] For BCS classification, experiments are conducted at 37 ± 1 °C.[12]

-

Addition of Excess Compound: Add an excess amount of solid this compound to a known volume of the solvent in a sealed flask or vial. The presence of undissolved solid at the end of the experiment is essential to confirm that a saturated solution has been achieved.[9][10]

-

Equilibration: Place the sealed flasks in a mechanical shaker or rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate.[11] The system should be equilibrated for a sufficient time, typically 24 to 48 hours, to ensure equilibrium is reached. It is crucial to periodically sample until the concentration of the solute in solution becomes constant.[10][13]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. The phases must be separated to analyze the liquid portion. This is typically done by filtering the supernatant through a low-binding 0.45 µm syringe filter or by high-speed centrifugation.[3]

-

Quantification: Accurately dilute the clear filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Data Reporting: The final solubility is reported in units such as mg/mL or µM. The pH of the saturated solution should also be measured and reported, as it can change during the experiment for ionizable compounds.[9]

Diagram of the Shake-Flask Workflow:

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Kinetic Solubility for High-Throughput Screening

In early drug discovery, kinetic solubility is often measured because the assay is faster and requires less compound.[2][14] This method measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[3]

Causality Behind the Protocol: This assay mimics the conditions of many in vitro biological screens where compounds are introduced from a DMSO stock into an aqueous buffer. It measures the tendency of a compound to remain in solution under non-equilibrium conditions, which can be different from its thermodynamic solubility due to the formation of supersaturated solutions or amorphous precipitates.[1][14]

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).[2]

-

Plate Setup: Add the aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to the wells of a 96-well microtiter plate.[15]

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer and mix thoroughly. This is often done in a serial dilution format to test a range of concentrations.[14][15]

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period, typically 1 to 2 hours.[15]

-

Precipitation Detection: Measure the amount of precipitation. Common methods include:

-

Data Analysis: The kinetic solubility is defined as the concentration at which significant precipitation is first observed.

Diagram of the Kinetic Solubility Workflow:

Caption: A typical workflow for high-throughput kinetic solubility measurement.

Interpretation and Implications for Research & Development

The solubility data for this compound provides critical insights for its development path:

-

Formulation Development : The predicted low aqueous solubility at neutral pH is a significant hurdle for developing oral or intravenous formulations. Strategies such as pH adjustment, salt formation (by reacting the acid or amino group), or the use of co-solvents and solubilizing excipients would need to be explored.[13]

-

Process Chemistry : The differential solubility in organic solvents is key for purification. A solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures would be an ideal candidate for recrystallization to achieve high purity. Toluene or hexane could be effective as anti-solvents for precipitation.

-

In Vitro Assays : The kinetic solubility data is vital for designing and interpreting biological assays. If the test concentration exceeds the kinetic solubility limit, the compound may precipitate in the assay medium, leading to inaccurate potency measurements.[2]

Conclusion

The solubility of this compound is a complex property governed by the interplay of its polar, zwitterionic amino acid head and its large, lipophilic benzyloxy-phenyl tail. While its predicted low aqueous solubility presents challenges, a systematic approach to characterization using robust methods like the shake-flask assay provides the essential data needed to overcome them. This guide offers the foundational protocols and interpretive framework necessary for researchers to effectively manage this critical parameter and advance the development of this and similar molecules.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. 15

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

-

Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). 3

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. 1

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. 13

-

Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.

-

Slideshare. solubility experimental methods.pptx.

-

Persson, E. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. 8

-

SlideShare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013).

-

ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013).

-

de Campos, M.L., et al. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. 11

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS. 12

-

Taylor, L. S. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. 9

-

Smolecule. Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

-

Chakravarty, D., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

Sources

- 1. charnwooddiscovery.com [charnwooddiscovery.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. enamine.net [enamine.net]

- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Buy Amino-(4-benzyloxy-3-methoxy-phenyl)-acetic acid | 299164-71-9 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to Amino-(3-benzyloxy-phenyl)-acetic Acid: Synthesis, Properties, and Potential Applications

Foreword for the Research Professional: This document provides a comprehensive technical overview of Amino-(3-benzyloxy-phenyl)-acetic acid (CAS No. 299169-37-2). While this compound is commercially available and holds potential as a building block in medicinal chemistry, its specific discovery and developmental history are not extensively documented in publicly accessible scientific literature or patent filings. This guide, therefore, focuses on its chemical characteristics, a plausible synthetic route derived from established methodologies for analogous structures, and its prospective utility in drug discovery, drawing parallels with structurally related molecules.

Introduction and Chemical Identity

This compound is a non-proteinogenic α-amino acid derivative. Its structure features a phenylglycine core with a benzyloxy substituent at the meta position of the phenyl ring. This structural motif imparts a unique combination of lipophilicity from the benzyl group and polar functionality from the amino and carboxylic acid groups. Such characteristics make it an intriguing candidate for incorporation into novel therapeutic agents, offering potential for specific interactions with biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 299169-37-2 | [1][2] |

| Molecular Formula | C15H15NO3 | [2] |

| Molecular Weight | 257.28 g/mol | [2] |

| IUPAC Name | 2-amino-2-[3-(benzyloxy)phenyl]acetic acid | |

| Synonyms | 2-(3-Benzyloxyphenyl)glycine | [2] |

Plausible Synthetic Pathway

While the specific historical synthesis of this compound is not readily found in the literature, a logical and efficient route can be postulated based on the well-established Strecker synthesis, a classic method for producing α-amino acids. This multi-step process begins with the readily available 3-benzyloxybenzaldehyde.

Experimental Protocol: Strecker Synthesis of this compound

Step 1: Formation of the α-Aminonitrile

-

In a well-ventilated fume hood, dissolve 3-benzyloxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

To this solution, add a solution of sodium cyanide (NaCN) (1.1 equivalents) in water.

-

Subsequently, add a solution of ammonium chloride (NH4Cl) (1.2 equivalents) in water.

-

Stir the resulting mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude α-aminonitrile.

Causality Behind Experimental Choices: The Strecker synthesis is a robust and widely applicable method for the synthesis of α-amino acids from aldehydes or ketones. The use of an excess of cyanide and ammonium chloride helps to drive the reaction towards the formation of the aminonitrile. Methanol is a common solvent as it can dissolve both the organic starting material and the inorganic reagents to some extent.

Step 2: Hydrolysis of the α-Aminonitrile to the α-Amino Acid

-

The crude α-aminonitrile from the previous step is subjected to hydrolysis without extensive purification.

-

Add a strong acid, such as concentrated hydrochloric acid (HCl), to the crude aminonitrile.

-

Heat the mixture to reflux for several hours (typically 4-8 hours).

-

Monitor the reaction by TLC until the starting material is consumed.

-

After cooling to room temperature, the reaction mixture is carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the amino acid.

-

The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The resulting solid is then dried under vacuum to yield this compound.

Trustworthiness and Self-Validation: The progress of each step can be reliably monitored by TLC. The final product's identity and purity can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The expected spectral data would confirm the presence of the benzyl, phenyl, amino, and carboxylic acid functionalities.

Visualization of the Synthetic Workflow

Sources

A Technical Guide to the Exploration of Novel Derivatives of Amino-(3-benzyloxy-phenyl)-acetic Acid for Drug Discovery

This in-depth technical guide is intended for researchers, medicinal chemists, and drug development professionals interested in the strategic design, synthesis, and evaluation of novel derivatives of Amino-(3-benzyloxy-phenyl)-acetic acid. This scaffold presents a promising starting point for the development of new therapeutic agents, leveraging its unique structural features to potentially engage a variety of biological targets. This document provides a comprehensive overview of the core molecule, proposes strategic derivatization pathways, and outlines detailed experimental protocols for the synthesis and biological evaluation of these novel compounds.

Introduction: The Rationale for Derivatizing this compound

The convergence of an amino acid moiety, a flexible benzyloxy group, and a phenylacetic acid core makes this compound a molecule of significant interest in medicinal chemistry. Phenylacetic acid and its derivatives are integral components of numerous established drugs, contributing to a wide range of pharmacological activities.[1] The incorporation of an amino acid functional group can enhance aqueous solubility, provide handles for further chemical modification, and potentially facilitate active transport into cells.[2] Furthermore, the benzyloxy substituent offers a lipophilic domain that can be crucial for interactions with hydrophobic pockets within biological targets.

While specific biological activity data for this compound is not extensively reported in publicly available literature, the activities of structurally related compounds provide a strong impetus for its exploration. For instance, derivatives of benzyloxyphenyl compounds have shown potential as anticancer agents and as modulators of the STAT3 signaling pathway.[3][4] Additionally, analogs of benzyloxy-phenyl-acetic acid have been investigated as selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, a target for metabolic disorders.[5] The phenylacetic acid core itself is known to be a feature in compounds with antimicrobial properties.[5] This guide will therefore focus on the design and evaluation of derivatives with potential applications in oncology, infectious diseases, and metabolic disorders.

Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the parent compound is paramount for any derivatization program. The Strecker synthesis offers a classic and reliable method for the preparation of α-amino acids from aldehydes.[6][7] In this case, the synthesis commences with the commercially available 3-hydroxybenzaldehyde, which is first protected as its benzyl ether to yield 3-benzyloxybenzaldehyde. This intermediate then undergoes the Strecker reaction, followed by hydrolysis of the resulting aminonitrile to afford the target amino acid.

Synthesis of 3-Benzyloxybenzaldehyde

3-Benzyloxybenzaldehyde serves as the key starting material for the subsequent Strecker synthesis.[8][9][10][11]

Protocol:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 3-benzyloxybenzaldehyde.

Strecker Synthesis of this compound

The Strecker synthesis is a three-component reaction that efficiently produces α-aminonitriles, which are then hydrolyzed to the corresponding amino acids.[6][7][12][13]

Protocol:

-

In a well-ventilated fume hood, dissolve 3-benzyloxybenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

To this solution, add a solution of ammonium chloride (1.2 eq) in water, followed by a solution of sodium cyanide (1.2 eq) in water. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion of the aminonitrile formation, carefully acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the nitrile.

-

Monitor the hydrolysis by TLC.

-

Once the reaction is complete, cool the mixture and adjust the pH to the isoelectric point of the amino acid (typically around pH 6) to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.

Proposed Derivatization Strategies

The structure of this compound offers three primary sites for chemical modification: the amino group, the carboxylic acid group, and the aromatic rings. The following sections outline potential derivatization strategies at each of these sites to generate a library of novel compounds for biological screening.

Modification of the Amino Group

The primary amine provides a versatile handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation.

-

Amide Derivatives: Acylation with a range of acid chlorides or anhydrides can introduce diverse functionalities. This can modulate lipophilicity, introduce hydrogen bonding partners, and explore interactions with specific receptor pockets.

-

N-Alkylated Derivatives: Reductive amination with various aldehydes or ketones can yield secondary or tertiary amines. This modification can alter the basicity and steric profile of the amino group.

-

Sulfonamide Derivatives: Reaction with sulfonyl chlorides can produce sulfonamides, which are known to be present in a number of clinically used drugs and can act as bioisosteres for carboxylic acids.

Modification of the Carboxylic Acid Group

The carboxylic acid can be converted into a variety of functional groups to explore different physicochemical properties and potential prodrug strategies.

-

Ester Derivatives: Esterification with various alcohols can increase lipophilicity and potentially improve cell permeability. These esters can also act as prodrugs, undergoing hydrolysis in vivo to release the active carboxylic acid.

-

Amide Derivatives: Amidation with a library of primary and secondary amines can introduce a wide array of substituents, allowing for the fine-tuning of steric and electronic properties.

-

Bioisosteric Replacements: The carboxylic acid can be replaced with other acidic functional groups such as tetrazoles or hydroxamic acids to explore different binding interactions and metabolic stabilities.

Modification of the Aromatic Rings

The two phenyl rings present opportunities for substitution to modulate electronic properties and explore additional binding interactions.

-